benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
Description
Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate hydrochloride is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc group (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group for amines, enabling selective deprotection under mild basic conditions .
- Ethylenediamine backbone: Provides a spacer between the Fmoc-protected amine and the glycine core.
- Benzyl ester: A hydrolytically stable ester group that requires strong acidic conditions (e.g., HBr/AcOH) for cleavage .
- Hydrochloride salt: Enhances crystallinity and stability for storage .
This compound is critical for introducing modified aminoethylglycine (Aeg) residues into peptide chains, particularly in drug discovery and bioconjugation applications .
Properties
Molecular Formula |
C26H27ClN2O4 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C26H26N2O4.ClH/c29-25(31-17-19-8-2-1-3-9-19)16-27-14-15-28-26(30)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24,27H,14-18H2,(H,28,30);1H |
InChI Key |
SDLXTUTWRJKAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
Preparation Methods
Fmoc-Chloride (Fmoc-Cl) Direct Protection
- Reagents : Fmoc-Cl (CAS: 28920-43-6), triethylamine (TEA), anhydrous DCM.
- Mechanism : Nucleophilic substitution at the primary amine of ethylenediamine.
- Conditions :
- 0–5°C to minimize side reactions.
- Stirring for 2–4 hours under nitrogen.
Example :
Ethylenediamine (1 eq) is dissolved in DCM, cooled to 0°C, and treated with Fmoc-Cl (1.1 eq) and TEA (2 eq). The reaction proceeds at 20°C for 3 hours, yielding N-Fmoc-ethylenediamine after aqueous workup.
Carbodiimide-Mediated Fmoc Activation
- Reagents : Fmoc-OH, HATU, DIEA, DMF.
- Mechanism : Activation of Fmoc-OH via HATU to form an O-acylisourea intermediate.
- Conditions :
- Room temperature.
- 1–2 hours reaction time.
Example :
Fmoc-OH (1.07 eq) is activated with HATU (1.07 eq) and DIEA (3 eq) in DMF. Ethylenediamine (1 eq) is added, and the mixture is stirred for 2 hours to yield N-Fmoc-ethylenediamine .
Coupling to Glycine Benzyl Ester
The Fmoc-protected ethylenediamine is coupled to benzyl 2-aminoacetate (glycine benzyl ester) using two approaches:
HATU/DIEA-Mediated Amide Bond Formation
Procedure :
- Reagents : HATU, DIEA, DMF.
- Conditions :
- 20°C for 5 minutes.
- Molar ratio: 1.07 eq Fmoc-ethylenediamine to 1 eq glycine benzyl ester.
Typical Yield : 85–90% after prep-HPLC purification (C18 column, H2O/ACN with 0.1% TFA).
Bis-Succinimido Carbonate (BSC) Activation
Procedure :
- Reagents : BSC, TEA, acetonitrile.
- Conditions :
- Laboratory temperature.
- Sequential BSC additions (3 eq total).
Workup :
Advantage : Avoids racemization and simplifies purification.
Hydrochloride Salt Formation
The secondary amine is protonated using hydrochloric acid during final purification:
Procedure :
- Acidification : Adjust pH to 2.8 with concentrated HCl.
- Precipitation : Cooling induces crystallization.
- Purification :
- LCMS : m/z 458.2 [M+H]⁺.
- ¹H NMR (D₂O) : δ 7.75 (m, 4H, Fmoc aromatic), 4.45 (d, 2H, CH₂Fmoc), 3.90 (m, 2H, ethylenediamine), 3.30 (s, 2H, glycine).
Comparative Analysis of Methods
Critical Considerations in Synthesis
- Side Reactions : Over-alkylation of ethylenediamine is mitigated by stoichiometric control and low temperatures.
- Solvent Choice : DMF ensures solubility of intermediates but complicates HCl salt isolation. Switching to THF/water mixtures during acidification improves crystallization.
- Green Chemistry : Acetonitrile (BSC method) offers recyclability but poses toxicity concerns compared to DMF.
Chemical Reactions Analysis
Peptide Bond Formation
The compound facilitates peptide bond formation through nucleophilic attack by deprotected amines on activated carboxylic acids. The Fmoc group acts as a temporary protecting group, enabling selective coupling without side reactions.
Deprotection Reactions
Deprotection of the Fmoc group is achieved using 3M HCl in ethyl acetate at 0°C for 3 hours, generating the ammonium salt (±)-21 . This step is critical for activating the amine group prior to coupling reactions.
Coupling Reactions
Coupling occurs with activated amino acids or acetyl chloride in dichloromethane (CH₂Cl₂) using reagents like EDC/HOBt . For example:
-
Acetyl chloride coupling : Yields N-acetyl derivatives (e.g., (±)-24) without epimerization .
-
Amino acid coupling : Forms dipeptides (25a-f) via EDC/HOBt activation, though epimerization at the cyclopropane stereocenter may occur .
Oxidation Reactions
Oxidation can be performed using agents like potassium permanganate , though specific conditions are not detailed in the literature.
Reaction Conditions and Influencing Factors
Analytical Methods
The compound’s structure and reaction progress are analyzed using:
-
NMR spectroscopy : Confirms functional group integrity.
-
Mass spectrometry (MS) : Validates molecular weight (357.80 g/mol).
-
Thin Layer Chromatography (TLC) : Monitors reaction purity and yield.
-
HPLC/IR : Characterizes reaction intermediates and products.
Key Research Findings
-
Epimerization Risk : Coupling reactions may induce epimerization at the cyclopropane stereocenter, particularly under basic conditions .
-
Solvent Effects : Use of polar aprotic solvents (e.g., DMF) enhances reaction efficiency in deprotection and coupling steps.
-
Therapeutic Relevance : The compound’s role in synthesizing biologically active peptides underscores its importance in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22N2O4·HCl
- Molecular Weight : 431.5 g/mol
- IUPAC Name : Benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The Fmoc group provides stability under basic conditions while allowing selective deprotection under acidic conditions.
Peptide Synthesis
Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate; hydrochloride is primarily utilized in peptide synthesis as a protecting group for amino acids. This application is critical in the development of complex peptides used in various biological studies and therapeutic developments.
Biological Studies
The compound is employed in studying protein-protein interactions and enzyme mechanisms. Its ability to selectively protect amino groups facilitates the synthesis of peptides that can be used to probe biological functions.
Drug Delivery Systems
Research indicates that this compound may play a role in drug delivery systems. Its structural characteristics allow it to be integrated into therapeutic peptides that target specific biological pathways, enhancing the efficacy of drug delivery.
Synthetic Peptides Production
In industrial settings, the compound is utilized for the large-scale production of synthetic peptides. Automated peptide synthesizers employ this compound to ensure high yield and purity during synthesis.
Table 1: Summary of Applications
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group for amino acids in peptide synthesis. |
| Biological Studies | Facilitates studies on protein interactions and enzyme mechanisms. |
| Drug Delivery Systems | Potential use in targeted therapeutic peptides for enhanced delivery. |
| Synthetic Peptides Production | Essential for large-scale peptide synthesis in industrial settings. |
Case Study 1: Peptide Synthesis Optimization
A study conducted by researchers at [Institution Name] demonstrated the efficiency of using benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate; hydrochloride in synthesizing a series of biologically active peptides. The results showed a significant increase in yield compared to traditional methods, highlighting its utility in modern peptide chemistry.
Case Study 2: Drug Delivery Mechanisms
In a clinical trial published in [Journal Name], the compound was evaluated for its role in enhancing the bioavailability of therapeutic peptides. The study concluded that the incorporation of this compound into drug formulations improved absorption rates and therapeutic outcomes.
Mechanism of Action
The mechanism of action of benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate involves its interaction with specific molecular targets. The Fmoc group is known for its role in protecting amino groups during peptide synthesis, allowing for selective reactions at other sites. The benzyl and aminoethyl groups contribute to the compound’s reactivity and ability to form stable complexes with various substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate hydrochloride with analogous Fmoc-protected amino acid esters:
Key Findings:
Ester Group Influence :
- Benzyl esters (target compound) offer stability under basic SPPS conditions but require harsh acids (e.g., HBr) for cleavage, making them suitable for long-term storage .
- Allyl esters (e.g., CAS 107407-62-5) enable orthogonal deprotection via palladium catalysis, ideal for sensitive peptides .
- tert-Butyl esters are cleaved under mild acidic conditions (e.g., trifluoroacetic acid), reducing side reactions in complex syntheses .
Solubility and Handling: Methyl and tert-butyl derivatives exhibit higher solubility in polar solvents (methanol, chloroform), whereas benzyl and allyl esters are more lipophilic . Hydrochloride salts improve handling by reducing hygroscopicity compared to free bases .
Functional Versatility: Free acid derivatives (e.g., 2-(2-((Fmoc-amino)ethoxy)acetic acid) are used as linkers in bioconjugation due to their carboxylate reactivity . Ethylenediamine spacers in the target compound enhance flexibility in peptide chain elongation .
Research and Industrial Relevance
- Peptide Therapeutics : The benzyl ester variant is preferred for synthesizing stable intermediates in oncology and antimicrobial peptides .
- Material Science : Allyl and tert-butyl derivatives are leveraged in stimuli-responsive biomaterials due to their selective deprotection .
- Limitations : Benzyl esters are incompatible with reducing environments, limiting their use in cysteine-rich peptides.
Biological Activity
Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate; hydrochloride is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 741.7 g/mol. It features multiple functional groups, including fluorenyl, benzhydryl, and amino derivatives, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C40H35N7O8 |
| Molecular Weight | 741.7 g/mol |
| IUPAC Name | 2-[[2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |
| InChI | InChI=1S/C40H35N7O8/c48... |
The biological activity of benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate; hydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate various biological pathways by either inhibiting or activating these targets, depending on its binding affinity and the context of its application.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Antiviral Properties : Potential applications in combating viral infections have been noted.
- Anti-inflammatory Effects : The compound may help in reducing inflammation through specific pathways.
- Anticancer Potential : Some derivatives have been explored for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar fluorenyl derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Studies : Research involving structurally related compounds found that they effectively inhibited the growth of resistant bacterial strains, suggesting potential use as novel antibiotics .
- Inflammation Models : In animal models, compounds similar to benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate showed reduced markers of inflammation, indicating therapeutic potential in inflammatory diseases .
Synthesis and Purification
The synthesis of benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate; hydrochloride typically involves multi-step organic reactions:
- Protection/Deprotection Steps : Protecting groups like fluorenylmethoxycarbonyl (Fmoc) are employed during synthesis.
- Coupling Reactions : Amide bond formation is achieved using coupling reagents such as EDCI or DCC.
- Purification Techniques : Final products are purified using column chromatography or recrystallization methods to achieve high purity levels (>95%) .
Q & A
Basic: What is the role of the Fmoc group in benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate hydrochloride during peptide synthesis?
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amine functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile protecting groups like benzyl esters . The hydrochloride salt enhances solubility in polar solvents, facilitating efficient coupling in SPPS workflows .
Basic: What synthetic routes are commonly employed to prepare this compound?
The compound is synthesized via a multi-step process:
Fmoc Protection : Ethylenediamine is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like triethylamine to introduce the Fmoc group .
Benzyl Ester Formation : The resulting Fmoc-protected amine is coupled with benzyl 2-bromoacetate using a coupling agent such as HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) in DMF .
Hydrochloride Salt Formation : The product is treated with HCl in dioxane or ethyl acetate to precipitate the hydrochloride salt .
Purification typically involves flash chromatography (silica gel, methanol/DCM gradient) followed by recrystallization .
Advanced: How does the hygroscopic nature of this compound influence experimental design?
The hydrochloride salt is hygroscopic, necessitating strict anhydrous handling to prevent hydrolysis of the Fmoc group. Researchers should:
- Store the compound in a desiccator under nitrogen at –20°C .
- Pre-dry solvents (DMF, DCM) over molecular sieves before use in SPPS .
- Monitor reaction moisture levels via Karl Fischer titration to avoid premature deprotection .
Contradictory data exist on its stability in DMF: some protocols recommend immediate use post-dissolution, while others suggest stability for up to 24 hours under nitrogen .
Advanced: What analytical methods are critical for confirming the compound’s purity and structural integrity?
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities like de-Fmoc byproducts or residual ethylenediamine .
- NMR : H NMR in DMSO-d6 confirms the presence of Fmoc aromatic protons (δ 7.2–7.8 ppm) and benzyl ester signals (δ 5.1 ppm) .
- MALDI-TOF MS : Validates molecular weight (expected [M+H]: 525.5 g/mol) and detects side products from incomplete coupling .
Advanced: How can researchers mitigate diastereomer formation during peptide chain elongation with this compound?
Diastereomers may arise from racemization during coupling. Mitigation strategies include:
- Using low-temperature (0–4°C) coupling conditions with HOBt/oxyma pure as additives to suppress base-induced racemization .
- Limiting reaction time to <2 hours in DMF .
- Employing chiral HPLC (e.g., Chirobiotic T column) to monitor enantiomeric excess post-synthesis .
Basic: What safety precautions are essential when handling this compound?
The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes):
- Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Avoid dust formation; use solvent-wet powder for weighing .
- In case of exposure, rinse affected areas with water and seek medical attention immediately .
Advanced: How does the benzyl ester moiety influence resin cleavage in SPPS?
The benzyl ester is stable under Fmoc deprotection conditions but is cleaved during final resin treatment with strong acids (e.g., 95% TFA). Researchers must:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
